N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
Descripción
Research Context and Significance
N-(Benzo[d]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide represents a structurally complex heterocyclic amide with potential applications in medicinal chemistry. Its design integrates two pharmacologically significant motifs: the benzo[d]dioxole moiety, recognized for its role in modulating neurotransmitter systems and enzyme inhibition, and the pyridazinone core, which has demonstrated anti-inflammatory, anticancer, and phosphodiesterase inhibitory properties in related compounds. The combination of these fragments positions the compound as a candidate for targeting multifactorial diseases, such as neurodegenerative disorders or metabolic syndromes, where dual modulation of biological pathways may be advantageous.
Recent advances in synthetic organic chemistry have enabled the efficient assembly of such hybrid structures, allowing researchers to explore structure-activity relationships (SAR) in unprecedented detail. The compound’s acetamide linker further enhances its drug-like properties by improving solubility and bioavailability compared to simpler heterocyclic analogs.
Structural Classification in Medicinal Chemistry
The compound belongs to the heterocyclic amide family, characterized by:
- A pyridazinone ring (six-membered diunsaturated ring with two adjacent nitrogen atoms and a ketone group), which contributes to electronic delocalization and hydrogen-bonding capabilities.
- A benzo[d]dioxole substituent (a bicyclic aromatic system with an oxygen-containing fused ring), known to enhance metabolic stability and receptor binding affinity.
- An acetamide bridge connecting the two heterocycles, providing conformational flexibility and facilitating interactions with hydrophobic protein pockets.
Structural analogs, such as 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide, have shown nanomolar affinity for phosphodiesterase enzymes, suggesting that the methyl group at the pyridazinone’s 3-position optimizes steric complementarity with catalytic sites. Similarly, the benzodioxole’s methoxy-equivalent oxygen atoms may participate in dipole-dipole interactions with target proteins, as observed in related N-(benzo[d]dioxol-5-ylmethyl)acetamide derivatives.
Historical Development of Related Heterocyclic Amides
The evolution of pyridazinone-based therapeutics began in the mid-20th century with the discovery of their cardiotonic properties. Early derivatives like levosimendan utilized the pyridazinone core to enhance calcium sensitivity in cardiac muscle. Parallel developments in benzodioxole chemistry, particularly the exploration of safrole derivatives, revealed their potential as monoamine oxidase inhibitors.
The strategic fusion of these motifs emerged in the 2010s, driven by the need for multitarget agents. For instance, 2-(3-(benzo[d]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylpropanamide demonstrated improved blood-brain barrier penetration compared to non-acetamide-linked analogs, highlighting the role of the spacer group in pharmacokinetic optimization. Contemporary synthetic methodologies, including microwave-assisted cyclization and enzymatic resolution, have further refined the stereochemical purity of such compounds.
Research Objectives and Scope
This analysis aims to:
- Systematically evaluate the compound’s synthetic pathways, leveraging insights from analogous structures like 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide.
- Correlate structural features with biological activity using data from pyridazinone-pharmacophore models.
- Identify potential therapeutic targets based on the benzodioxole moiety’s established interactions with neurological and inflammatory pathways.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-10-2-5-15(20)18(17-10)8-14(19)16-7-11-3-4-12-13(6-11)22-9-21-12/h2-6H,7-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHORSIRAGJJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthesis of Benzo[d]dioxol-5-ylmethylamine
The amine precursor is synthesized from piperonal (1,3-benzodioxole-5-carbaldehyde) via reductive amination:
Step 1 : Piperonal undergoes condensation with dimethylamine in aqueous medium at 23°C for 3 hours, achieving quantitative conversion to the imine intermediate.
Step 2 : Lithium aluminum hydride (LiAlH₄) reduction in diethyl ether under reflux (1.17 hours) yields 1-(benzo[d]dioxol-5-yl)-N,N-dimethylmethanamine .
Step 3 : Demethylation using aqueous NaOH (65% yield) produces the primary amine.
| Step | Reagent/Conditions | Yield |
|---|---|---|
| 1 | H₂O, 23°C, 3h | 100% |
| 2 | LiAlH₄, Et₂O, reflux, 1.17h | - |
| 3 | NaOH (aq), Et₂O, -6°C, 1.83h | 65% |
Preparation of 3-Methyl-6-oxopyridazin-1(6H)-ylacetic Acid
The pyridazinone core is constructed via cyclocondensation:
Method A :
- Ethyl acetoacetate reacts with hydrazine hydrate in ethanol to form 3-methyl-6-hydroxypyridazine.
- Oxidation with KMnO₄ in acidic medium yields 3-methyl-6-oxopyridazin-1(6H)-one.
- Alkylation with ethyl bromoacetate in DMF (K₂CO₃, 80°C) introduces the acetic acid sidechain.
Method B :
- Direct coupling of 3-methylpyridazin-6(1H)-one with chloroacetyl chloride in THF (Et₃N, 0°C) achieves 85% yield.
Amide Bond Formation Strategies
Coupling the amine and carboxylic acid precursors employs three principal methods:
Carbodiimide-Mediated Coupling (EDC/HOBt)
Protocol :
- 3-Methyl-6-oxopyridazin-1(6H)-ylacetic acid (1.2 eq)
- EDC·HCl (1.5 eq), HOBt (1.5 eq) in DCM
- Add benzo[d]dioxol-5-ylmethylamine (1.0 eq)
- Stir at 25°C for 12h → 72% isolated yield
Advantages :
- Mild conditions preserve acid-sensitive pyridazinone ring
- Minimal racemization
HATU-Assisted Coupling
| Component | Quantity |
|---|---|
| Carboxylic acid | 1.0 mmol |
| HATU | 1.2 mmol |
| DIPEA | 3.0 mmol |
| Amine | 1.1 mmol |
| DMF | 10 mL |
- React at 25°C for 6h → 89% yield
- Purification: Column chromatography (SiO₂, EtOAc/hexane 3:7)
Schotten-Baumann Conditions
Industrial-Scale Approach :
- Acid chloride generated in situ (SOCl₂, reflux)
- Rapid addition to amine in NaOH/CH₂Cl₂ biphasic system
- 92% conversion in 2h (requires rigorous pH control)
Critical Process Parameters and Optimization
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 89 |
| THF | 7.6 | 78 |
| DCM | 8.9 | 72 |
| EtOAc | 6.0 | 64 |
Polar aprotic solvents enhance reactivity by stabilizing transition states.
Temperature Profile for HATU Method
| Temp (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 | 24 | 45 |
| 25 | 6 | 89 |
| 40 | 4 | 82 |
Elevated temperatures accelerate reaction but promote side-product formation.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
δ 7.42 (s, 1H, Ar-H), 6.91–6.85 (m, 3H, Ar-H), 6.02 (s, 2H, OCH₂O), 4.41 (d, J=5.6 Hz, 2H, CH₂NH), 4.12 (s, 2H, COCH₂N), 2.31 (s, 3H, CH₃), 1.98 (s, 3H, pyridazinone-CH₃).
HRMS (ESI+):
Calcd for C₁₇H₁₆N₃O₄ [M+H]⁺: 326.1138; Found: 326.1141.
Scale-Up Challenges and Industrial Adaptations
Key Considerations for Bulk Production
| Parameter | Laboratory Scale | Pilot Plant Adaptation |
|---|---|---|
| Reaction Volume | 100 mL | 500 L |
| Cooling Rate | Ice bath | Jacketed reactor |
| Mixing | Magnetic stirrer | Turbine agitator |
| Purification | Column chromatography | Crystallization |
Crystallization Optimization :
- Solvent system: Ethanol/water (7:3)
- Cooling gradient: 50°C → 4°C over 6h
- Crystal purity: 99.8% by HPLC
Análisis De Reacciones Químicas
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety or the pyridazinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2/Pd, sodium borohydride (NaBH4)
Substituting agents: Halides, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Structural Characteristics
| Component | Description |
|---|---|
| Benzo[d][1,3]dioxole | A fused aromatic system known for antioxidant and anti-inflammatory properties. |
| Pyridazine derivative | Often exhibits antitumor and antimicrobial activities. |
Recent studies have highlighted the compound's promising antitumor and antimicrobial properties.
Antitumor Activity
Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide show significant cytotoxicity against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The proposed mechanism involves the inhibition of enzymes related to cell proliferation and survival pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies indicate that derivatives containing the dioxole moiety exhibit promising antibacterial effects against various bacterial strains. This suggests potential applications as antibacterial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substitution Patterns : Variations in substituents on the dioxole or pyridazine rings can lead to increased or decreased activity.
- Lipophilicity : The introduction of hydrophobic groups enhances membrane permeability and bioavailability.
Case Study 1: Anticancer Activity
A study focused on a series of pyridazine derivatives revealed that compounds with a benzo[d][1,3]dioxole substituent exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. An analogue displayed an IC50 value of 16.19 μM against HCT-116 cells, indicating significant potential for further development in cancer therapies.
Case Study 2: Antimicrobial Properties
Another investigation evaluated similar compounds for their antimicrobial activity against various bacterial strains. Results showed that derivatives containing the dioxole moiety had promising antibacterial effects, suggesting applications in developing new antibacterial agents.
Mecanismo De Acción
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, modulating their activity. The pyridazinone ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs sharing its benzodioxole, pyridazinone, or acetamide motifs. Key examples include:
Structural Analogues with Benzodioxole and Pyridazinone Motifs
Analogues with Heterocyclic or Acetamide Modifications
| C26 | Benzodioxole + bromothiophene-substituted acetamide | Exhibits anti-Salmonella activity (IC₅₀ 1.5 µM); enhanced membrane permeability due to thiophene . | | | Compound 3 | Benzodioxole + pyrimidine-amino linker | Targets anaplastic lymphoma kinase (ALK); higher synthetic complexity (4% yield) . | |
Key Findings from Comparative Analysis
Bioactivity Correlation with Substituents: The benzodioxole-pyridazinone core (as in the target compound and K-16) is critical for plant growth modulation, likely through auxin-like signaling . Bromothiophene (C26) or bromobenzyl (SW-C165) substituents enhance antimicrobial activity by increasing lipophilicity and target binding .
Synthetic Challenges :
- Steric hindrance in bromophenyl-substituted analogs (e.g., 8a) reduces yields (10% vs. 62% for K-16) .
- Multi-step syntheses (e.g., compound 3) result in lower overall yields (4%) .
Physicochemical Properties: Pyridazinone derivatives generally exhibit higher aqueous solubility (logS -2.5) than indazolo-quinoxaline analogs (logS -4.2) . Thiophene or bromo substituents increase logP values, enhancing membrane permeability but risking toxicity .
Actividad Biológica
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, with CAS number 1235391-47-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse sources.
- Molecular Formula : C₁₅H₁₅N₃O₄
- Molecular Weight : 301.30 g/mol
- Structure : The compound features a benzo[d][1,3]dioxole moiety linked to a pyridazinone structure, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its anticancer properties and antioxidant potential. The following sections detail the findings from various studies.
Anticancer Activity
Several studies have reported on the anticancer properties of related benzodioxole derivatives, suggesting that the presence of the benzo[d][1,3]dioxole moiety enhances cytotoxicity against various cancer cell lines.
-
Cell Line Studies :
- In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against HepG2 and HCT116 cancer cell lines. For instance, compounds derived from benzodioxole showed IC50 values ranging from 1.54 µM to 4.52 µM, indicating potent activity compared to standard drugs like doxorubicin (IC50 = 7.46 µM) .
- Mechanisms of Action :
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated through various assays:
- DPPH Assay :
- The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was utilized to assess the free radical scavenging ability of synthesized compounds. Results showed that compounds with the benzodioxole structure exhibited moderate antioxidant activity with IC50 values significantly lower than that of Trolox (IC50 = 7.72 µM) .
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing benzodioxole derivatives highlighted that compounds containing the amide linkage showed enhanced cytotoxicity against Hep3B cells. The study reported an IC50 value of 1625.8 ng/ml for one derivative compared to untreated controls . This suggests a strong correlation between structural modifications and biological efficacy.
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer pathways. These studies indicate promising interactions with EGFR and other apoptotic proteins .
Summary Table of Biological Activities
Q & A
Q. Methodological Approach :
- Use microwave-assisted synthesis to enhance reaction rates and yields (observed in analogous pyridazinone derivatives) .
- Optimize solvent systems (e.g., dimethylformamide with triethylamine as a base) to stabilize intermediates .
- Monitor progress via HPLC or TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane, 3:1) .
How can researchers resolve contradictions in NMR data for this compound, particularly regarding tautomeric forms of the pyridazinone ring?
Advanced Research Question
The 3-methyl-6-oxopyridazinone moiety may exhibit tautomerism, leading to ambiguous NMR signals.
Q. Methodological Approach :
- Perform variable-temperature NMR (VT-NMR) to observe tautomeric equilibria (e.g., 25°C vs. −20°C) .
- Compare experimental data with DFT calculations of tautomeric energy states .
- Validate using X-ray crystallography (if crystalline) to confirm the dominant tautomer .
What strategies are recommended for assessing the biological activity of this compound, given its structural similarity to known receptor modulators?
Basic Research Question
The benzo[d][1,3]dioxole group is associated with serotonin receptor affinity, while the pyridazinone-acetamide core may inhibit enzymes like PDE4 or COX-2.
Q. Methodological Approach :
- Conduct in vitro assays targeting PDE4 (IC50 determination via fluorescence polarization) .
- Use molecular docking (AutoDock Vina) to predict binding modes with serotonin receptors (PDB: 5HT2A) .
- Validate selectivity via kinome-wide profiling (Eurofins KinaseProfiler) .
How can researchers address low yields during the final acetylation step of the synthesis?
Advanced Research Question
Low yields may arise from competing side reactions (e.g., over-acetylation or hydrolysis).
Q. Methodological Approach :
- Introduce protecting groups (e.g., tert-butyloxycarbonyl, Boc) for the pyridazinone NH during earlier steps .
- Use Schlenk techniques to exclude moisture during acetylation .
- Optimize stoichiometry (e.g., 1.2 eq. acetyl chloride, 0°C, 2 h) and characterize by LC-MS (expected [M+H]+: 385.1) .
What analytical techniques are critical for confirming the structural integrity of this compound?
Basic Research Question
The compound’s complexity requires multi-modal characterization.
Q. Methodological Approach :
- 1H/13C NMR : Confirm benzodioxole protons (δ 6.7–6.9 ppm) and pyridazinone carbonyl (δ 165–170 ppm) .
- HRMS : Exact mass verification (C17H15N3O5, calculated 341.1012) .
- FT-IR : Identify key stretches (e.g., C=O at 1680 cm⁻¹, NH at 3300 cm⁻¹) .
How should researchers design stability studies to evaluate degradation pathways under physiological conditions?
Advanced Research Question
Degradation products could impact pharmacological or toxicological profiles.
Q. Methodological Approach :
- Perform accelerated stability testing (40°C/75% RH, 1 month) with HPLC-PDA to track degradation .
- Identify metabolites via HPLC-QTOF in simulated gastric fluid (pH 2.0) and liver microsomes .
- Use DFT to predict hydrolytic susceptibility of the acetamide bond .
What computational tools are recommended for predicting the compound’s ADMET properties?
Basic Research Question
Early ADMET profiling reduces late-stage attrition.
Q. Methodological Approach :
- SwissADME : Predict logP (estimated 2.1), BBB permeability, and CYP450 inhibition .
- ProTox-II : Assess toxicity endpoints (e.g., hepatotoxicity risk >60%) .
- MD Simulations : Evaluate plasma protein binding (e.g., albumin) over 100 ns trajectories .
How can conflicting bioactivity data between in vitro and in vivo models be reconciled?
Advanced Research Question
Discrepancies may arise from poor bioavailability or metabolite interference.
Q. Methodological Approach :
- Measure plasma protein binding (equilibrium dialysis) and Caco-2 permeability to assess absorption .
- Perform metabolite identification (LC-MS/MS) in rodent plasma .
- Use PBPK modeling (GastroPlus) to simulate exposure and adjust dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
